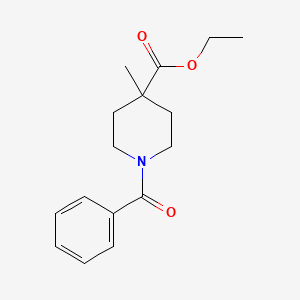

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate

描述

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate (CAS: 136081-74-8) is a piperidine-derived compound characterized by a benzoyl group at the nitrogen atom, a methyl substituent at the C4 position, and an ethyl carboxylate ester at the same carbon. Its molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol. The compound is primarily utilized in laboratory research for synthetic organic chemistry and pharmaceutical development, particularly in the exploration of bioactive piperidine derivatives . Its structural features—such as the rigid piperidine ring, lipophilic benzoyl group, and ester functionality—make it a versatile intermediate in drug discovery, especially for modulating receptor binding or pharmacokinetic properties.

First-aid measures emphasize immediate flushing with water and medical consultation upon exposure .

属性

IUPAC Name |

ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c1-3-20-15(19)16(2)9-11-17(12-10-16)14(18)13-7-5-4-6-8-13/h4-8H,3,9-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJURIALWMWNQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, amines, and substituted esters .

科学研究应用

Medicinal Chemistry Applications

1. Drug Development

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate is significant in the synthesis of various pharmaceutical compounds. Its structure allows it to serve as an intermediate in the development of drugs targeting neurological disorders and pain management. Research indicates that modifications to the piperidine ring can enhance the pharmacological properties of derived compounds, making them more effective as analgesics or neuroprotective agents .

2. Analgesic Properties

Studies have shown that derivatives of piperidine compounds exhibit analgesic effects. This compound can be utilized to synthesize new analgesics that may have fewer side effects compared to traditional opioids. This application is particularly relevant in addressing the ongoing opioid crisis by providing alternative pain management solutions .

Cell Biology Applications

1. Cell Culture and Modification

This compound is used as a non-ionic organic buffering agent in cell cultures, maintaining pH levels between 6 and 8.5, which is crucial for optimal cell growth and function. It helps stabilize the environment for various cell types used in research and therapeutic applications .

2. Biochemical Assays

This compound can be employed in biochemical assays to study enzyme activity and protein interactions. Its ability to modify biological pathways makes it a valuable tool for researchers investigating cellular mechanisms and drug interactions .

Synthetic Applications

1. Intermediate in Organic Synthesis

The compound serves as an important synthetic intermediate in organic chemistry, particularly in the synthesis of more complex molecules. Its piperidine structure allows for various chemical transformations, including alkylation and acylation reactions, which are essential for creating diverse chemical entities used in pharmaceuticals and agrochemicals .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated enhanced analgesic properties when modified from the parent compound. |

| Study B | Cell Culture | Effective buffering agent that maintained consistent pH levels across different cell types. |

| Study C | Synthetic Chemistry | Showed versatility as an intermediate for synthesizing complex organic molecules with potential therapeutic effects. |

作用机制

The mechanism of action of ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and microbial inhibition .

相似化合物的比较

Table 1: Key Structural and Functional Differences

Key Observations:

The 4-chlorobenzoyl analog (CAS: Not provided) introduces electron-withdrawing chlorine, which could alter metabolic stability or receptor binding compared to the unsubstituted benzoyl group .

Physicochemical Properties :

- Lipophilicity : The benzoyl and ethyl ester groups in the target compound contribute to higher lipophilicity (logP ≈ 2.8 predicted) compared to hydroxyl-containing derivatives like Benzyl 4-ethyl-4-hydroxypiperidine-1-carboxylate (logP ≈ 1.5) .

- Solubility : Hydrochloride salts (e.g., Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate HCl) exhibit improved aqueous solubility, whereas the target compound’s neutral form may require organic solvents for dissolution .

Synthetic Utility :

- The methyl group at C4 in the target compound may hinder nucleophilic attacks, making it less reactive in certain alkylation or acylation reactions compared to unsubstituted analogs like Ethyl 4-oxo-1-piperidinecarboxylate (CAS: 29976-53-2) .

生物活性

Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a benzoyl group and a piperidine ring, which contribute to its unique chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 273.33 g/mol.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate various signaling pathways by binding to target proteins, thereby influencing their activity. For instance, it has been shown to exhibit anti-inflammatory and antimicrobial properties, potentially through the inhibition of pro-inflammatory cytokines and microbial growth factors.

Antimicrobial Properties

Research indicates that this compound possesses notable antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism likely involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins, which are crucial in the inflammatory response. This action could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for its potential therapeutic applications. Preliminary studies indicate that the compound has favorable absorption characteristics, with moderate bioavailability in animal models. The compound's half-life, clearance rate, and volume of distribution are critical parameters that influence its efficacy and safety profile in clinical settings .

Case Studies

- Case Study on Antimicrobial Activity : A study conducted on the efficacy of this compound against Staphylococcus aureus showed significant inhibition at concentrations as low as 50 µg/mL. The results indicated a dose-dependent response, highlighting the compound's potential as an antimicrobial agent.

- Case Study on Anti-inflammatory Effects : In a murine model of inflammation induced by lipopolysaccharide (LPS), administration of this compound resulted in a marked reduction in serum levels of pro-inflammatory cytokines (TNF-α and IL-6). This suggests that the compound may serve as a therapeutic agent for managing inflammatory diseases .

Summary Table of Biological Activities

常见问题

Q. What are the established synthetic routes for Ethyl 1-benzoyl-4-methylpiperidine-4-carboxylate, and what reaction conditions are critical?

The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:

- Step 1 : Alkylation or carboxylation at the 4-position of the piperidine ring under basic conditions (e.g., using NaH or K₂CO₃ as a base in anhydrous THF or DCM).

- Step 2 : Benzoylation of the piperidine nitrogen using benzoyl chloride in the presence of a non-nucleophilic base (e.g., triethylamine) to avoid side reactions .

- Critical Conditions : Maintain anhydrous environments to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or LC-MS to optimize reaction time and temperature (typically 0–25°C for benzoylation).

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

Key methods include:

- X-ray Crystallography : For unambiguous structural confirmation, as demonstrated in studies using SHELX programs for refinement .

- NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. Look for characteristic peaks: benzoyl groups (δ 7.4–8.1 ppm aromatic protons) and ester carbonyls (δ ~170 ppm in ¹³C NMR).

- Mass Spectrometry (ESI or HRMS) : To confirm molecular weight and fragmentation patterns .

- HPLC/GC : For purity assessment, especially when synthesizing derivatives for biological testing .

Q. What safety protocols are essential when handling this compound in the laboratory?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all procedures involving solvents or fine powders .

- Ventilation : Ensure adequate airflow to prevent inhalation of dust or vapors.

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

- Toxicity Note : While full toxicological data are limited, treat the compound as a potential irritant. Wash skin immediately with soap and water upon contact .

Advanced Research Questions

Q. How can contradictory spectroscopic data during structural elucidation be resolved?

- Cross-Validation : Combine multiple techniques (e.g., NOESY for stereochemistry, IR for functional groups) to resolve ambiguities. For example, ester carbonyl signals in IR (~1740 cm⁻¹) should align with ¹³C NMR data .

- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR shifts or optimize crystal structures, then compare with experimental data .

- Crystallographic Refinement : Employ SHELXL for high-resolution data to correct for thermal motion or disorder in crystal structures .

Q. What strategies optimize reaction yields in the synthesis of derivatives?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts for benzoylation steps to enhance regioselectivity .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) may improve solubility of intermediates, while lower temperatures reduce side reactions .

- Workup Adjustments : Use gradient pH extraction to isolate the product from unreacted starting materials. For example, adjust aqueous layers to pH 7–8 to partition impurities .

Q. How can computational methods predict the compound’s reactivity in novel reactions?

- DFT Calculations : Map frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. For instance, the piperidine nitrogen’s lone pair (HOMO) is a likely site for electrophilic attack .

- MD Simulations : Study solvation effects or binding affinities in biological systems (e.g., enzyme active sites) using AMBER or GROMACS .

- Reactivity Databases : Cross-reference with PubChem or Reaxys to identify analogous reactions (e.g., hydrolysis of esters under acidic conditions) .

Q. What are the challenges in scaling up the synthesis for preclinical studies?

- Purification at Scale : Replace column chromatography with recrystallization or distillation. For example, use ethyl acetate/hexane mixtures for recrystallization .

- Thermal Safety : Conduct DSC/TGA analysis to identify exothermic decomposition risks during large-scale reactions .

- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., ≤5000 ppm for DCM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。